3-Bromo-N-isobutylbenzamide chemical properties and reactivity
3-Bromo-N-isobutylbenzamide chemical properties and reactivity
An In-Depth Technical Guide to 3-Bromo-N-isobutylbenzamide: Properties, Reactivity, and Synthetic Applications
Executive Summary
3-Bromo-N-isobutylbenzamide is a synthetically versatile substituted aromatic amide that serves as a crucial building block in medicinal chemistry and materials science. Its strategic placement of a bromine atom on the benzene ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The N-isobutylamide moiety modulates solubility and provides a vector for further structural elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthetic protocols, and an in-depth exploration of its reactivity, with a focus on cornerstone transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a reagent are foundational to its effective use in research and development.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-N-(2-methylpropyl)benzamide | [1] |
| CAS Number | 333345-92-9 | [2][3] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2][3] |
| PubChem CID | 789105 | [2][3] |
Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Solid (Typical) | |
| Melting Point | Data not consistently available in provided sources. | Requires experimental determination. |
| Boiling Point | Data not available. | Expected to be high due to molecular weight and polarity. |
| Solubility | Generally soluble in organic solvents like DCM, THF, DMF. | Limited solubility in water is expected. |
| Storage | Room temperature, in a dry, well-ventilated place.[3] | Keep container tightly closed. |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-N-isobutylbenzamide after synthesis or before use. The expected spectral characteristics are outlined below.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and the N-isobutyl groups. The aromatic protons will appear as multiplets in the δ 7-8 ppm region. The N-isobutyl group will show a doublet for the two methyl groups (δ ~0.9 ppm), a multiplet for the methine proton (δ ~1.8-2.0 ppm), and a doublet of doublets (or triplet) for the CH₂ group adjacent to the nitrogen (δ ~3.2 ppm), which will show coupling to both the NH proton and the methine proton. The amide NH proton will appear as a broad singlet or triplet (δ ~6.0-8.0 ppm) depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show four distinct signals for the aromatic ring, with the carbon attached to the bromine appearing at a characteristic chemical shift (δ ~122 ppm). The carbonyl carbon will be observed downfield (δ ~166-168 ppm). The N-isobutyl group will display signals for the methyl carbons (δ ~20 ppm), the methine carbon (δ ~28 ppm), and the methylene carbon (δ ~47 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key absorbances. A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O (amide I band) stretching vibration.[4] Another important feature is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹.[4] C-H stretches for the aromatic and aliphatic portions will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine, with two peaks of nearly equal intensity for the M⁺ and M+2 ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
The most direct and common synthesis of 3-Bromo-N-isobutylbenzamide is the acylation of isobutylamine with 3-bromobenzoyl chloride. This method is reliable and generally proceeds in high yield.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Bromo-N-isobutylbenzamide.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-Bromo-N-isobutylbenzamide from 3-bromobenzoyl chloride and isobutylamine.
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Isobutylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Amine: In a separate flask, mix isobutylamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring solution of 3-bromobenzoyl chloride over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess amine and triethylamine, while the base wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Bromo-N-isobutylbenzamide as a solid.
Chemical Reactivity and Key Transformations
The synthetic utility of 3-Bromo-N-isobutylbenzamide is primarily derived from the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or boronic ester).[5][6][7] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[6][8]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To couple 3-Bromo-N-isobutylbenzamide with phenylboronic acid.
Materials:
-
3-Bromo-N-isobutylbenzamide (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Water (e.g., 10:1 mixture), degassed
Procedure:
-
Setup: To a reaction vial or flask, add 3-Bromo-N-isobutylbenzamide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[9][11]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine catalyst system.[12] The choice of base is particularly important; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to facilitate the deprotonation of the amine, forming the palladium-amido intermediate which is crucial for the final reductive elimination step.[12] The ligand selection is tailored to the specific amine coupling partner, with bulky, electron-rich biaryl phosphines often providing the best results.[11][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Objective: To couple 3-Bromo-N-isobutylbenzamide with morpholine.
Materials:
-
3-Bromo-N-isobutylbenzamide (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
Setup: In a glovebox or under a nitrogen atmosphere, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a dry reaction vessel.
-
Reagent Addition: Add 3-Bromo-N-isobutylbenzamide to the vessel. Add anhydrous, degassed toluene, followed by the liquid morpholine via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired N-aryl amine product.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-N-isobutylbenzamide is essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing.[13][14]
-
Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]
-
First Aid:
Applications in Research and Development
3-Bromo-N-isobutylbenzamide is not merely a simple chemical; it is an enabling tool for constructing molecules with specific functions.
-
Drug Discovery: As a bifunctional molecule, it can be incorporated into larger structures. The brominated aromatic ring is a common starting point for building kinase inhibitors, GPCR modulators, and other biologically active agents. The amide portion can participate in crucial hydrogen bonding interactions with protein targets.
-
PROTACs and Molecular Glues: The molecule is well-suited for use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3] The aryl bromide allows for the attachment of a linker connected to an E3 ligase-binding element, while the other side of the molecule can be elaborated into a warhead that binds to a protein of interest.
-
Materials Science: Substituted benzamides can be precursors to polymers and functional materials with specific electronic or photophysical properties. The ability to functionalize the 3-position via cross-coupling allows for the fine-tuning of these properties.
Conclusion
3-Bromo-N-isobutylbenzamide is a high-value synthetic intermediate whose utility is defined by the reactivity of its aryl bromide moiety. A thorough understanding of its properties and its behavior in key transformations, particularly palladium-catalyzed cross-coupling reactions, allows researchers to strategically incorporate this fragment into complex target molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for its effective and safe application in the pursuit of novel therapeutics and materials.
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ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Online] Available at: [Link]
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Online] Available at: [Link]
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ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Online] Available at: [Link]
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MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Online] Available at: [Link]
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